4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone
Description
Chemical Structure and Identification 4',5,7-Trihydroxy-3,6,8-trimethoxyflavone (CAS: 57393-71-2; molecular formula: C₁₈H₁₆O₈; molecular weight: 360.31 g/mol) is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 4', 5, and 7, and methoxy groups at positions 3, 6, and 8 on its flavone backbone . It is isolated from plants such as Gnaphalium affine and Tripodanthus acutifolius .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSFBNUQVEEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205983 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57393-71-2 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and appropriate substituted benzaldehydes. The reaction conditions often include the use of catalysts like acids or bases to facilitate the condensation reactions. The process may involve multiple steps, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at specific positions on the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Key Research Findings
- Anticancer Activity : This compound enhances radioiodine uptake in thyroid cancer cells (IHH4 and 8505C lines) by inhibiting PDGFRA and p38 MAPK phosphorylation. It also upregulates sodium-iodide symporter (NIS) expression, a critical mediator of radioiodine therapy .
- Binding Affinity : Cellular thermal shift assays (CETSA) confirm its direct binding to PDGFRA, stabilizing the protein and validating its mechanism of action .
Structural and Functional Comparison with Similar Flavonoids
The bioactivity of flavonoids is highly dependent on hydroxylation and methoxylation patterns. Below is a detailed comparison of 4',5,7-trihydroxy-3,6,8-trimethoxyflavone with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Flavonoids
Key Insights from Comparative Analysis
This substitution is critical for its anticancer activity, as the 4'-OH group enhances binding to PDGFRA and modulates MAPK pathways .
Methoxy Group Positioning :
Methoxy groups at positions 3, 6, and 8 improve metabolic stability and membrane permeability compared to hydroxyl-rich analogs like cirsimaritin (OCH₃ at 6,7). This structural feature correlates with enhanced radioiodine uptake in thyroid cancer models .
Biological Activity Trends: Antioxidant vs. Anticancer: Compounds with fewer methoxy groups (e.g., TTF) exhibit stronger antioxidant activity due to higher hydroxyl availability, whereas methoxy-rich derivatives prioritize receptor-targeted mechanisms . Anti-inflammatory Specificity: 5,4'-Dihydroxy-6,7,8-trimethoxyflavone shows potent TNF-α inhibition but lacks PDGFRA affinity, highlighting how minor structural variations redirect bioactivity .
Biological Activity
4 Inverted Exclamation Mark, 5,7-Trihydroxy-3,6,8-trimethoxyflavone, also known as Sarothrin, is a flavonoid compound recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
- Molecular Formula : C18H16O8
- Molecular Weight : 360.3 g/mol
- CAS Number : 57393-71-2
The unique arrangement of hydroxyl and methoxy groups in Sarothrin contributes to its chemical reactivity and biological activity, making it a subject of interest in pharmacological studies .
Sarothrin primarily targets bacterial cells by inhibiting efflux pumps. This action increases the concentration of antimicrobial agents within bacterial cells, enhancing their effectiveness against infections. The compound also exhibits antioxidant properties that protect against oxidative stress and neurotoxicity induced by beta-amyloid .
Antioxidant Activity
Research indicates that Sarothrin protects neuronal cells from beta-amyloid-induced neurotoxicity through its antioxidative mechanisms. It scavenges free radicals and reduces oxidative damage in cellular environments .
Antimicrobial Properties
Sarothrin demonstrates significant antibacterial activity by inhibiting the growth of various pathogens. Its ability to interfere with the efflux mechanisms in bacteria suggests potential applications in combating antibiotic resistance .
Anti-inflammatory Effects
Flavonoids like Sarothrin are known to modulate inflammatory pathways. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of Sarothrin suggests good absorption and distribution within biological systems. Its interaction with various biochemical pathways indicates that it may influence multiple targets related to inflammation and infection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
